Methyl 5-bromo-3-chloro-2-methylbenzoate

CAS No.: 1522778-35-3

Cat. No.: VC5861615

Molecular Formula: C9H8BrClO2

Molecular Weight: 263.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1522778-35-3 |

|---|---|

| Molecular Formula | C9H8BrClO2 |

| Molecular Weight | 263.52 |

| IUPAC Name | methyl 5-bromo-3-chloro-2-methylbenzoate |

| Standard InChI | InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |

| Standard InChI Key | LXRLPGXLBLBKTR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1Cl)Br)C(=O)OC |

Introduction

Chemical Identity and Physical Properties

Methyl 5-bromo-3-chloro-2-methylbenzoate is systematically named according to IUPAC guidelines, reflecting its substituent positions and functional groups. Key identifiers and physical properties are summarized below:

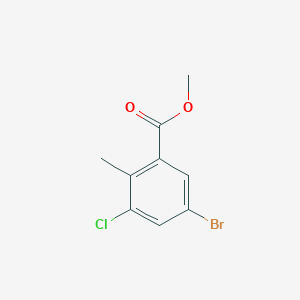

The compound’s structure (Figure 1) features a benzene ring with bromine (Br) at position 5, chlorine (Cl) at position 3, and a methyl group () at position 2, esterified with a methoxy group () at position 1. This substitution pattern creates an electron-deficient aromatic system, enhancing its susceptibility to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Synthesis and Manufacturing

Industrial-Scale Production

Industrial manufacturing prioritizes cost efficiency and safety. Continuous flow reactors are favored for esterification and halogenation steps, enabling precise control over reaction parameters (temperature, pressure, and stoichiometry). Automated systems minimize human exposure to hazardous intermediates, such as corrosive acids or toxic halogens.

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-withdrawing substituents and ester functionality:

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 acts as a superior leaving group compared to chlorine due to its lower electronegativity and larger atomic size. In polar aprotic solvents (e.g., DMF or DMSO), bromide displacement by nucleophiles (e.g., amines or alkoxides) proceeds readily at elevated temperatures .

Example Reaction:

Cross-Coupling Reactions

The bromine substituent facilitates transition metal-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl structures. Palladium catalysts (e.g., ) mediate the coupling with aryl boronic acids, enabling access to complex polycyclic systems.

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride () reduces the ester to 5-bromo-3-chloro-2-methylbenzyl alcohol.

-

Oxidation: Strong oxidants like potassium permanganate () convert the methyl group to a carboxylic acid, yielding 5-bromo-3-chloro-2-methylbenzoic acid.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated aromatic core is a precursor to bioactive molecules. For example:

-

Anticancer Agents: Bromine and chlorine substituents enhance binding to DNA helicases or topoisomerases.

-

Antimicrobials: Halogenated benzoates disrupt microbial cell wall synthesis.

Material Science

Incorporating this ester into polymers improves thermal stability and flame resistance, valuable in electronics and aerospace materials.

Agrochemistry

Derivatives act as herbicidal or fungicidal agents, leveraging the electron-deficient ring to inhibit enzyme function in pests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume